N-(Tert-butoxycarbonyl)glycine-2-13C-15N
Overview
Description
N-(Tert-butoxycarbonyl)glycine-2-13C-15N is a chemical compound with the molecular formula C11H21NO4. It is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and various research applications due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary targets of “2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid” are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid" . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butoxycarbonyl)glycine-2-13C-15N typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl chloroformate and glycine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the Boc-protected amino acid.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butoxycarbonyl)glycine-2-13C-15N undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Hydrolysis: The Boc group can be removed by acidic or basic hydrolysis to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.
Hydrolysis: Acidic conditions (e.g., TFA) or basic conditions (e.g., sodium hydroxide) are employed.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.
Major Products
Substitution: Formation of various Boc-protected derivatives.
Hydrolysis: Free amino acid.
Coupling: Peptide chains or conjugates.
Scientific Research Applications
N-(Tert-butoxycarbonyl)glycine-2-13C-15N is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Similar structure but lacks the 15N isotope.
N-Boc-alanine: Another Boc-protected amino acid with a different side chain.
N-Boc-leucine: Boc-protected amino acid with a branched side chain.
Uniqueness
N-(Tert-butoxycarbonyl)glycine-2-13C-15N is unique due to the presence of the 15N isotope, which can be used in isotopic labeling studies. This feature allows for the tracking and analysis of metabolic pathways and protein interactions in biological systems.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-ARERNSRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][13CH2]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583955 | |
Record name | N-(tert-Butoxycarbonyl)(2-~13~C,~15~N)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145143-01-7 | |
Record name | N-(tert-Butoxycarbonyl)(2-~13~C,~15~N)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145143-01-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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